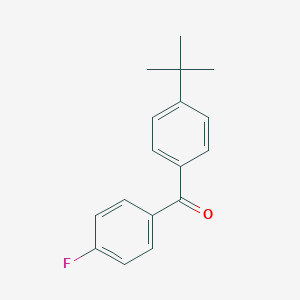

4-Tert-butyl-4'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO . It is a derivative of phenol and is widely used in the polymer industry . It is monofunctional and is used to control molecular weight by limiting chain growth .

Synthesis Analysis

The synthesis of 4-Tert-butyl-4’-fluorobenzophenone involves reaction conditions with caesium carbonate and tetrakis (triphenylphosphine) palladium (0) in toluene at 100°C for 16 hours .Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-4’-fluorobenzophenone consists of 17 carbon atoms, 17 hydrogen atoms, and 1 fluorine atom . The exact mass is 256.126343324 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-4’-fluorobenzophenone include a molecular weight of 256.31 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 310 . It also has a density of 1.074g/cm3 .Applications De Recherche Scientifique

Thermal Polymerization Inhibitor

4-Tert-butyl-4’-fluorobenzophenone can be used as a thermal polymerization inhibitor. It has been tested under laboratory conditions as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products and has shown high efficiency . This application is particularly useful in petrochemical plants where undesired polymerization can lead to inefficiencies and potential safety hazards .

Synthesis of Derivatives

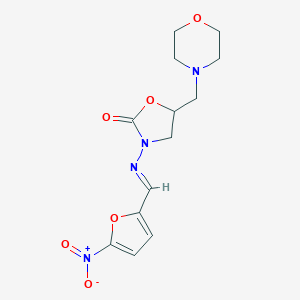

4-Tert-butyl-4’-fluorobenzophenone can be used in the synthesis of new derivatives. For example, N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . These derivatives have potential applications in various fields of chemistry .

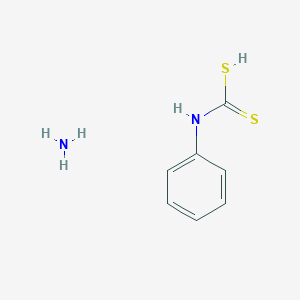

Urease Inhibitors

The synthesized N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives have been evaluated for in vitro urease inhibition . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions .

Oxidation Reactions

4-Tert-butyl-4’-fluorobenzophenone can be used in oxidation reactions. For instance, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate, has been studied in detail .

Safety and Hazards

Orientations Futures

While specific future directions for 4-Tert-butyl-4’-fluorobenzophenone are not mentioned in the search results, it is known that 4-tert-butylphenol, a related compound, is used in the production of epoxy resins, polycarbonate resins, and phenolic resins . This suggests potential future applications in these areas.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-fluorobenzophenone | |

CAS RN |

16574-58-6 |

Source

|

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.